

Maralixibat ileal bile acid transporter inhibition

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Compound Focus: Maralixibat Chloride

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Mechanism of Action and Pharmacokinetics

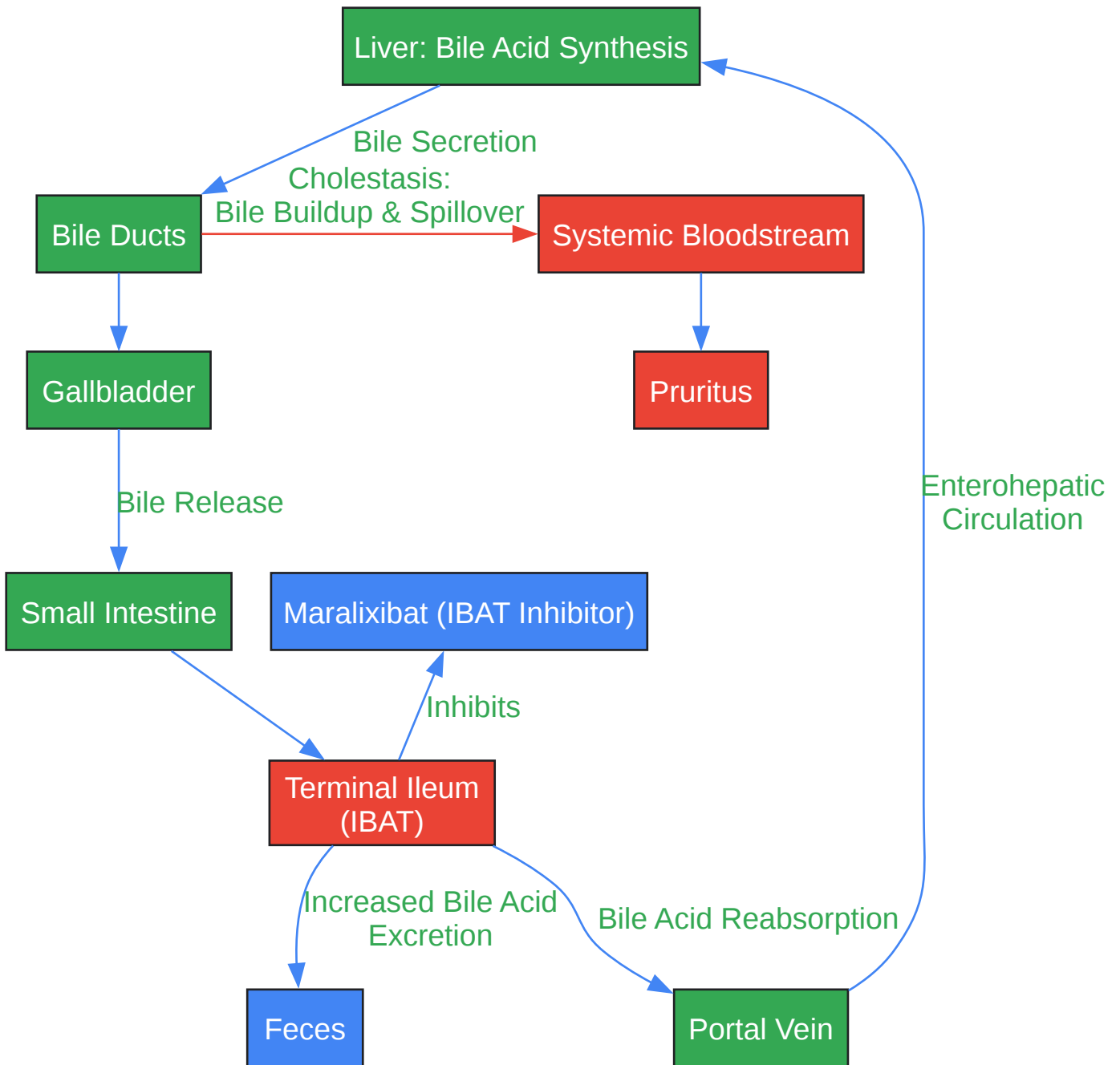
Maralixibat is a minimally absorbed, small-molecule inhibitor of the ileal bile acid transporter (IBAT, also known as apical sodium-dependent bile acid transporter or ASBT) [1]. Its core mechanism and pharmacokinetic profile are summarized below.

- Mechanism of Action (MOA):** In cholestatic liver diseases, impaired bile flow leads to a buildup of bile acids in the liver and systemic circulation, which is associated with severe pruritus and liver damage [2]. Maralixibat targets the IBAT in the terminal ileum, which is responsible for reabsorbing approximately 95% of bile acids from the intestine to complete the enterohepatic circulation [3] [2]. By inhibiting this transporter, maralixibat interrupts the recirculation of bile acids back to the liver, increases their fecal excretion, and consequently reduces the total body bile acid pool and serum bile acid (sBA) levels [3] [1] [2]. Although the complete pathway for pruritus reduction is not fully elucidated, it is observed that decreased sBA levels correlate with improvements in itching [2].
- Key Pharmacokinetic Properties:** Maralixibat is designed for local action in the gut with minimal systemic exposure [3] [1]. The table below summarizes its primary pharmacokinetic parameters.

Parameter	Characteristics
Absorption	Minimal systemic absorption; plasma concentrations often below limit of quantification (0.25 ng/mL) in pediatric patients [1].

Parameter	Characteristics
Protein Binding	High (91%) binding to human plasma proteins <i>in vitro</i> [1].
Metabolism	Undergoes minimal metabolism; low potential for clinically relevant drug-drug interactions [1].
Half-life	Mean plasma half-life of approximately 1.6 hours [1].
Excretion	Predominantly excreted in feces (73-94% as unchanged drug) [1].

The relationship between maralixibat's mechanism and the pathophysiology of cholestasis can be visualized in the following pathway:



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Maralixibat inhibits ileal bile acid reuptake, reducing systemic bile acids and pruritus.

Clinical Efficacy and Safety Data

Clinical trials have demonstrated the efficacy of maralixibat in reducing pruritus and serum bile acids in cholestatic patients. The key data from these studies are summarized in the table below.

Trial / Parameter	Findings
ICONIC Trial (ALGS) Pruritus Reduction:	Significant improvement in pruritus scores (ItchRO) from baseline to Week 48 (-1.6 points; 95% CI -2.1 to -1.1) [4].
sBA Reduction:	Mean sBA reduction from baseline to Week 48 was -96 $\mu\text{mol/L}$ (95% CI -162 to -31) [4].
Long-term Efficacy (Week 204):	Improvements in pruritus and sBA levels were maintained in long-term extension (n=15) [4].
INDIGO Study (PFIC) sBA and Pruritus:	Reductions in sBA and pruritus were observed in children with BSEP deficiency (PFIC2) [5].
Biomarker Analysis:	Specific changes in the serum bile acid metabolome (e.g., reductions in conjugated bile acids) were significantly associated with pruritus improvement ($p < 0.05$) [5].
Common Adverse Events	Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, and liver test abnormalities [3] [1].
Liver Test Abnormalities	In ALGS trials, 24% of patients had ALT elevations $>3x$ ULN, and 2% had elevations $>5x$ ULN [3]. Most events were manageable with dose modification.
Serious Risks	Potential for drug-induced liver injury; gastrointestinal bleeding; bone fractures [3] [2].

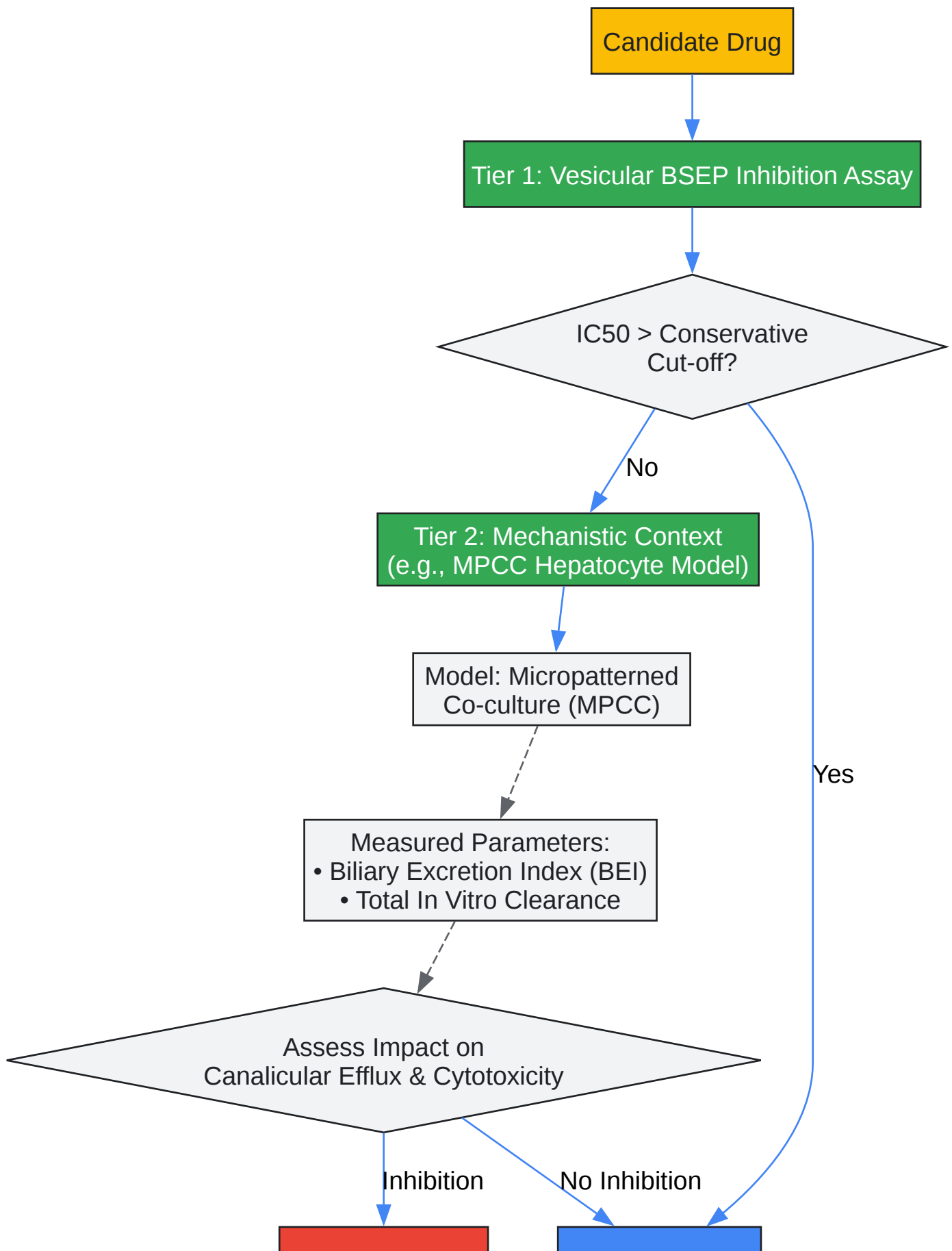
Experimental Protocols for Transporter Inhibition

For drug development professionals, assessing transporter inhibition is critical for de-risking potential drug-induced liver injury (DILI). Below are key methodologies related to bile acid transport.

- **Vesicular Transporter Inhibition Assay:** This is a standard *in vitro* method to evaluate a compound's potential to inhibit human BSEP (ABCB11). The assay uses membrane vesicles isolated from transporter-expressing cells (e.g., Sf9 insect cells). The assay measures the ATP-dependent uptake of a radiolabeled probe substrate (e.g., [^3H]-Taurocholic Acid, TCA) into the vesicles in the presence and absence of the test compound [6]. The half-maximal inhibitory concentration (IC_{50}) is then calculated. This assay is a foundational first tier in a two-tiered testing approach [6].
- **Uptake Assay in Suspension Cryopreserved Hepatocytes:** This protocol measures the hepatic uptake of compounds, which can involve transporters like OATPs and NTCP [7]. The workflow

involves incubating cryopreserved human hepatocytes with the test compound, then separating the cells from the buffer by centrifugation through an oil layer. The amount of compound in the cells is quantified, often using liquid scintillation counting or mass spectrometry. Uptake is typically measured at 37°C and 4°C (to determine passive diffusion), with the difference representing active, transporter-mediated uptake [7].

The workflow for a comprehensive transporter inhibition strategy, which integrates these assays, is as follows:



Higher DILI Risk

Lower DILI Risk

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A two-tiered in vitro strategy to de-risk drug candidates for BSEP inhibition liabilities.

- **Advanced Hepatocyte Models for Efflux Inhibition:** For compounds that show inhibition in the vesicular BSEP assay, further evaluation in a more complex system like human hepatocyte micropatterned co-cultures (MPCCs) is recommended [6]. MPCCs maintain hepatocyte morphology and transporter function over weeks. In this model, the Biliary Excretion Index (BEI) of a probe substrate like [³H]-TCA can be measured. A decrease in the BEI in the presence of a test compound indicates inhibition of canalicular efflux (e.g., by BSEP), providing stronger evidence of a potential DILI liability [6].

Important Safety and Clinical Considerations

- **Patient Selection and Contraindications:** Maralixibat is approved for cholestatic pruritus in patients with ALGS (≥ 3 months) and PFIC (≥ 12 months) [8]. It is **contraindicated** in patients with prior or active hepatic decompensation events (e.g., ascites, hepatic encephalopathy) [2]. It is also not recommended for PFIC type 2 patients with specific ABCB11 variants that result in non-functional or a complete absence of the BSEP protein [8].
- **Required Monitoring:** The product label recommends obtaining baseline liver tests (ALT, AST, bilirubin, INR) and monitoring them frequently during the first 6-8 months of treatment and as clinically indicated thereafter [3] [8]. Patients should also be monitored for gastrointestinal adverse reactions and fat-soluble vitamin (FSV) deficiencies, with supplementation initiated as needed [3] [2].
- **Dosing and Administration:** Maralixibat is an oral solution or tablet taken 30 minutes before a meal [8]. Dosing is weight-based and requires a titration period. It should be administered at least 4 hours before or after bile acid binding resins (e.g., cholestyramine) to avoid drug-drug interactions [2].

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To cite this document: Smolecule. [Maralixibat ileal bile acid transporter inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533543#maralixibat-ileal-bile-acid-transporter-inhibition>]

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